N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a heterocyclic compound featuring a thiazole ring linked to an indole scaffold via a carboxamide bond. The thiazole moiety is substituted with a methyl group at position 5, while the indole nitrogen is functionalized with an isopropyl group. This structural framework is common in medicinal chemistry due to the pharmacological versatility of thiazole (antimicrobial, anticancer) and indole (CNS modulation, kinase inhibition) motifs . The compound’s synthesis likely involves coupling reactions under acidic or catalytic conditions, analogous to methods described for related indole-thiazole hybrids .
Properties
Molecular Formula |
C16H17N3OS |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C16H17N3OS/c1-10(2)19-8-7-12-13(5-4-6-14(12)19)15(20)18-16-17-9-11(3)21-16/h4-10H,1-3H3,(H,17,18,20) |
InChI Key |
SYSJFKZPOPDNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C(C)C |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a thiazole moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study highlighted that certain thiazole-containing compounds displayed minimal inhibitory concentrations (MIC) ranging from 37.9 to 113.8 μM against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | MIC (μM) | MBC (μM) |
|---|---|---|---|
| Compound 5d | MRSA | 37.9 | 57.8 |
| Compound 5g | P. aeruginosa | 50.0 | 80.0 |
| Compound 5k | E. coli | 60.0 | 90.0 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. A notable study synthesized a series of thiazole-indole derivatives and evaluated their biological activity, revealing that specific compounds exhibited IC50 values as low as 6.10 ± 0.4 μM against the MCF-7 breast cancer cell line .
Table 2: Cytotoxicity of Thiazole-Indole Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 6i | MCF-7 | 6.10 |
| Compound 6v | MCF-7 | 6.49 |
| Compound 6e | A549 | 8.00 |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Inhibition of Key Kinases : Studies have shown that thiazole derivatives can inhibit critical protein kinases such as EGFR and VEGFR, which are instrumental in cancer cell proliferation and survival .
- Cell Cycle Arrest : These compounds have been reported to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Selective Activity : The selectivity towards Mycobacterium tuberculosis (Mtb) over non-tuberculous mycobacteria suggests a targeted action mechanism that could be beneficial in developing new anti-tubercular agents .
Case Studies
Several case studies have documented the efficacy of thiazole-containing compounds in clinical settings:
- Study on Mtb : A derivative showed an IC90 value of 7.05 μM against Mycobacterium tuberculosis, indicating strong potential as an anti-tubercular agent while exhibiting no significant toxicity towards normal lung fibroblast cells .
- Anticancer Efficacy : Another study reported that a thiazole-indole compound induced apoptosis in various cancer cell lines, showcasing its potential as a multitarget therapeutic agent against cancer .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogues
Key Observations:
- Fluorophenyl substituents (e.g., compound 13) increase electronegativity, enhancing antimicrobial activity .
- Indole Functionalization : The isopropyl group on the target compound’s indole may improve lipophilicity and metabolic stability compared to methoxycarbonyl (compound 13) or benzo[d][1,3]dioxol-5-yl (compound 74) groups, which introduce polar or rigid structural elements .
- Carboxamide Linkers: The carboxamide bridge in the target compound is structurally simpler than the thioxothiazolidinone (compound 13) or cyclopropanecarboxamide (compound 74) moieties, which may influence solubility and target selectivity .
Discussion
The structural diversity of indole-thiazole hybrids underscores their adaptability in drug design. The target compound’s simplicity offers advantages in synthetic accessibility and metabolic stability, while analogues with halogenated or extended aromatic systems (e.g., 9c, filapixant) provide tailored electronic and steric profiles for specific targets. However, the absence of direct biological data for the target compound limits conclusive comparisons; further studies on kinase inhibition or antimicrobial efficacy are warranted.
Critical Considerations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
